1-(2-乙基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

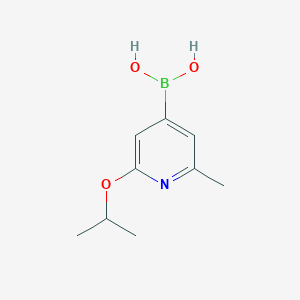

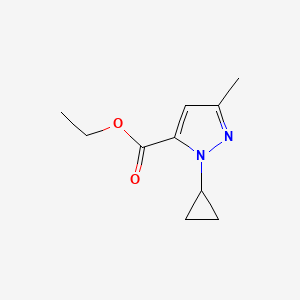

“1-(2-Ethylphenyl)pyrrolidin-2-one” is a derivative of 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam . It is an organic compound consisting of a 5-membered lactam . The compound is a colorless liquid that is miscible with water and most common organic solvents .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .

Molecular Structure Analysis

The molecular structure of 1-(2-Ethylphenyl)pyrrolidin-2-one is similar to that of 1-Ethyl-2-pyrrolidinone . The molecular formula of 1-Ethyl-2-pyrrolidinone is C6H11NO .

Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction has a broad scope of applicability .

科学研究应用

合成与有机化学应用

- 合成效用:包括类似于1-(2-乙基苯基)吡咯烷-2-酮的衍生物在内的吡咯烷-2-酮是有机合成中的有价值的中间体。它们用于共轭加成反应,以合成具有生物活性的2-吡咯烷酮和吡咯烷,可能导致诸如促智药之类的化合物(Alves, 2007)。

- 量子化学研究:对取代的吡咯烷酮的研究通过DFT和量子化学计算揭示了其分子性质的见解,为设计具有定制电子性质的化合物提供了基础(Bouklah等人,2012)。

- 先进材料:吡咯烷酮在导电薄膜的开发中具有特色,展示了其在材料科学应用中的潜力(Anderson& Liu,2000)。

催化与合成方法

- 催化:吡咯烷-2-酮的衍生物用于催化过程,包括不对称烯丙基烷基化,展示了它们在合成手性化合物中的效用(Uenishi& Hamada,2001)。

- 绿色化学方法:超声辅助在水性介质中合成吡咯烷-2-酮是可持续化学实践的一个例子,符合减少浪费和节约能源的目标(Franco等人,2012)。

生物和药物研究

- 抗癌活性:某些1-取代的吡咯烷-2-酮衍生物表现出显着的抗癌活性,突出了这些化合物在开发新的治疗剂中的潜力(Ramachandran等人,2012)。

- 降压和抗心律失常作用:合成具有肾上腺素活性作用的1-取代吡咯烷-2-酮和吡咯烷衍生物证明了它们在治疗心血管疾病中的潜力(Malawska等人,2002)。

作用机制

属性

IUPAC Name |

1-(2-ethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-10-6-3-4-7-11(10)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLURAASKOXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)

![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)

![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)

![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)